

Spectroscopic Analysis of 2-Isopropoxyethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropoxyethanol

Cat. No.: B094787

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An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-isopropoxyethanol**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-isopropoxyethanol** (CAS No. 109-59-1), a versatile solvent and chemical intermediate. The following sections detail the experimental protocols for acquiring ^1H NMR, ^{13}C NMR, IR, and mass spectra, along with a thorough analysis and presentation of the resulting data.

Spectroscopic Data Summary

The empirical formula for **2-Isopropoxyethanol** is $\text{C}_5\text{H}_{12}\text{O}_2$ with a molecular weight of 104.15 g/mol. The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **2-isopropoxyethanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	1.15	Doublet	6H	(CH ₃) ₂ CH-
b	3.48	Triplet	2H	-OCH ₂ CH ₂ OH
c	3.60	Septet	1H	(CH ₃) ₂ CH-
d	3.68	Triplet	2H	-OCH ₂ CH ₂ OH
e	2.50 (broad)	Singlet	1H	-OH

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the **2-isopropoxyethanol** molecule.

Signal	Chemical Shift (ppm)	Assignment
1	22.2	(CH ₃) ₂ CH-
2	61.8	-OCH ₂ CH ₂ OH
3	70.0	-OCH ₂ CH ₂ OH
4	71.8	(CH ₃) ₂ CH-

Infrared (IR) Spectroscopy

The IR spectrum of **2-isopropoxyethanol** reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 (broad)	Strong	O-H stretch (alcohol)
2970, 2930, 2870	Strong	C-H stretch (alkane)
1110	Strong	C-O stretch (ether and alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-isopropoxyethanol** shows the molecular ion peak and several fragment ions, which are indicative of the molecule's structure.

m/z	Relative Intensity (%)	Proposed Fragment
104	< 1	$[M]^+$ (Molecular Ion)
89	25	$[M - CH_3]^+$
73	15	$[(CH_3)_2CHOCH_2]^+$
59	10	$[(CH_3)_2COH]^+$
45	100	$[CH_2CH_2OH]^+$ (Base Peak)
43	60	$[(CH_3)_2CH]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-isopropoxyethanol**.

NMR Spectroscopy Protocol

Sample Preparation: A solution of **2-isopropoxyethanol** is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).[\[1\]](#) The solution is then transferred to a 5 mm NMR tube.

Instrumentation: 1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.

1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Spectral Width: 16 ppm
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 128
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Infrared (IR) Spectroscopy Protocol

Sample Preparation: A drop of neat **2-isopropoxyethanol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.^{[2][3]}

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry Protocol

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of **2-isopropoxyethanol** in a volatile

organic solvent (e.g., dichloromethane) is injected into the GC.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used for the analysis.^{[4][5]}

Gas Chromatography (GC) Parameters:

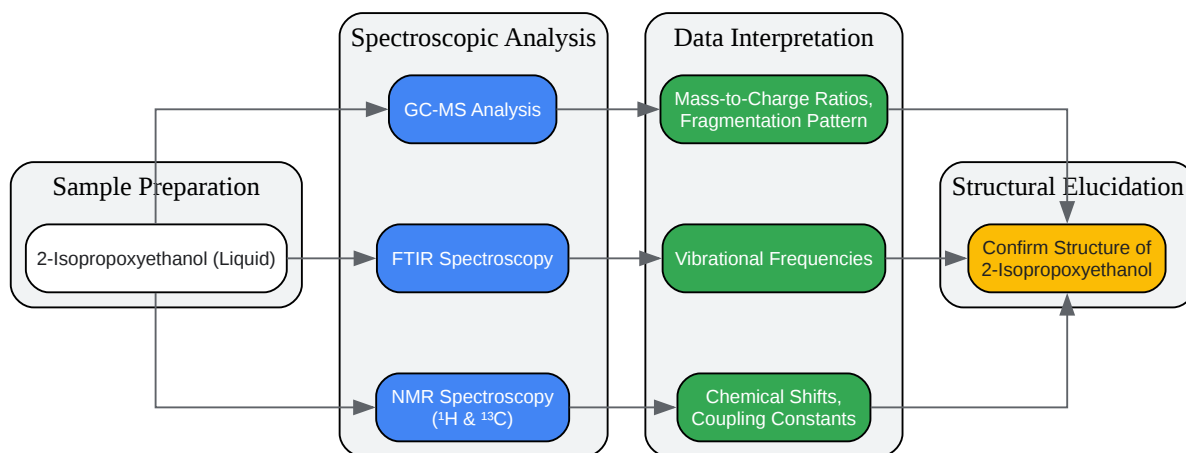
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI)^{[5][6]}
- Electron Energy: 70 eV^[5]
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 35 - 300

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **2-isopropoxyethanol**.



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Caption: Workflow for the spectroscopic analysis of **2-isopropoxyethanol**.

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